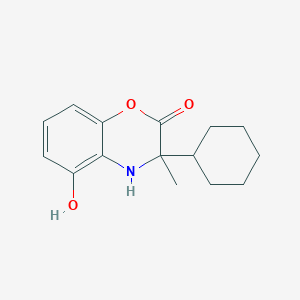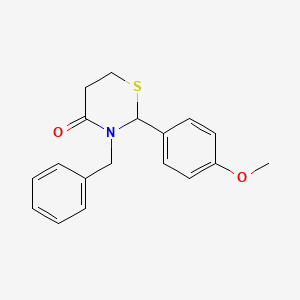
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one typically involves the reaction of benzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the thiazinanone ring. Common catalysts used in this synthesis include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazinanone ring to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. Additionally, its anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)-1,3-thiazinan-4-one: Similar structure but with a chlorine substituent instead of a methoxy group.
3-Benzyl-2-(4-methylphenyl)-1,3-thiazinan-4-one: Similar structure but with a methyl substituent instead of a methoxy group.
Uniqueness
3-Benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substituent can enhance the compound’s solubility and potentially its biological activity compared to its analogs .
属性
CAS 编号 |
823192-02-5 |
|---|---|
分子式 |
C18H19NO2S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
3-benzyl-2-(4-methoxyphenyl)-1,3-thiazinan-4-one |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-9-7-15(8-10-16)18-19(17(20)11-12-22-18)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
InChI 键 |
DCGTYFFOFAUYQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CCS2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
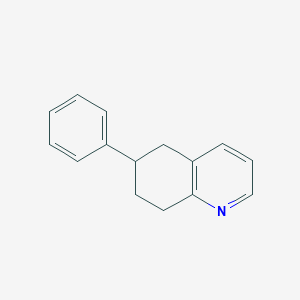
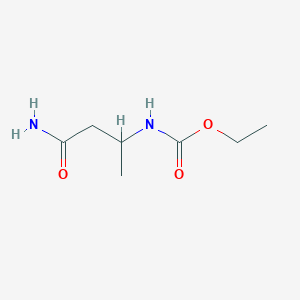
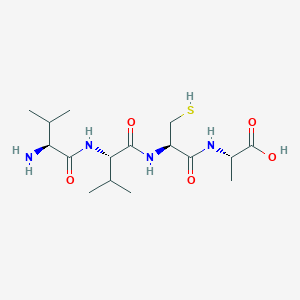
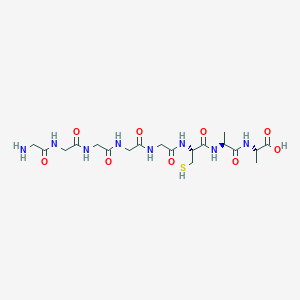
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
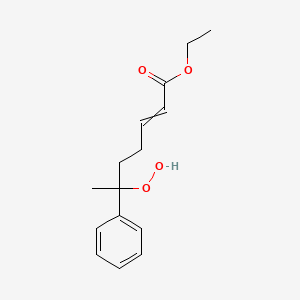
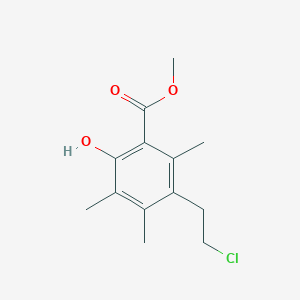
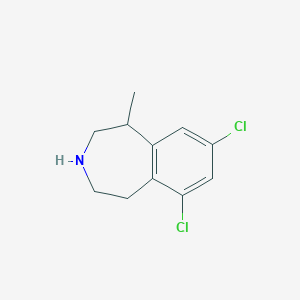
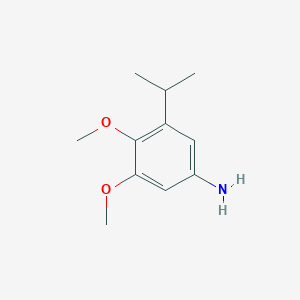
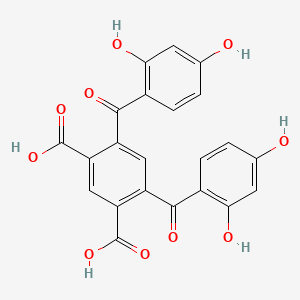
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

